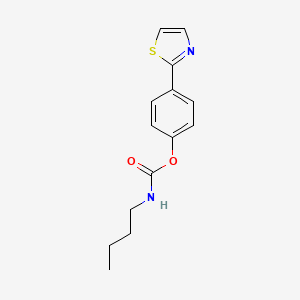

4-(Thiazol-2-yl)phenyl butylcarbamate

Description

Properties

Molecular Formula |

C14H16N2O2S |

|---|---|

Molecular Weight |

276.36 g/mol |

IUPAC Name |

[4-(1,3-thiazol-2-yl)phenyl] N-butylcarbamate |

InChI |

InChI=1S/C14H16N2O2S/c1-2-3-8-16-14(17)18-12-6-4-11(5-7-12)13-15-9-10-19-13/h4-7,9-10H,2-3,8H2,1H3,(H,16,17) |

InChI Key |

HIQUBTZOYOZSPC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC(=O)OC1=CC=C(C=C1)C2=NC=CS2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(thiazol-2-yl)phenyl butylcarbamate typically involves the condensation of thiazole derivatives with phenyl butylcarbamate. One common method involves the reaction of 2-aminothiazole with phenyl isocyanate under controlled conditions to form the desired compound . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the reaction mixture is stirred at room temperature for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-(Thiazol-2-yl)phenyl butylcarbamate undergoes various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenating agents such as N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amines or alcohols .

Scientific Research Applications

Antimicrobial Properties

Research has demonstrated that 4-(Thiazol-2-yl)phenyl butylcarbamate exhibits notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. This compound has been investigated for its ability to form complexes with cell-penetrating peptides, which may enhance its antibacterial properties . The compound's unique structure contributes to its effectiveness in overcoming microbial resistance, making it a promising candidate for further development in antibiotic therapies .

Anticancer Activity

Preliminary studies indicate that this compound may possess anticancer properties. It has shown potential in inhibiting specific enzymes associated with cancer proliferation and may influence oxidative stress pathways, acting as an antioxidant . In vitro assays have revealed that derivatives of this compound can inhibit the growth of various cancer cell lines, including estrogen receptor-positive human breast adenocarcinoma cells (MCF7) .

Case Studies and Research Findings

- Leishmaniasis Treatment : A related class of compounds, specifically triazole-phenyl-thiazole derivatives, has been shown to inhibit the activity of Leishmania infantum trypanothione reductase at low micromolar concentrations. These compounds exhibited potent leishmanicidal activity against both promastigotes and amastigotes, suggesting that similar thiazole-based structures could be explored for treating neglected tropical diseases like leishmaniasis .

- Antimicrobial Resistance : In a study focusing on thiazole derivatives, researchers synthesized several compounds and evaluated their antimicrobial activities against resistant strains. The findings indicated that certain derivatives showed significant efficacy against resistant bacterial strains, highlighting the potential of thiazole-based compounds in addressing the challenge of antimicrobial resistance .

- Molecular Docking Studies : Molecular docking studies have been conducted to understand the binding interactions between this compound and target proteins involved in disease processes. These studies provide insights into the compound's mechanism of action and help identify structural modifications that could enhance its therapeutic efficacy .

Mechanism of Action

The mechanism of action of 4-(thiazol-2-yl)phenyl butylcarbamate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, the compound may induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole-Phenyl Thioureas and Oxadiazinane/Triazinane Derivatives

Key Compounds :

- 1-(4-(Benzo[d]thiazol-2-yl)phenyl)-3-arylthioureas (e.g., 2a in ): Synthesized via condensation of 4-(benzo[d]thiazol-2-yl)benzenamine with aryl isothiocyanates, yielding thioureas with yields up to 79% .

- 1-(4-(Benzo[d]thiazol-2-yl)phenyl)-5-methyl-3-aryl-1,3,5-triazinane-2-thiones (e.g., 4 in ): Derived from thioureas treated with methylamine, with yields exceeding 85% .

Comparison with 4-(Thiazol-2-yl)phenyl Butylcarbamate :

- Synthetic Route : The carbamate group is typically introduced via reaction of the phenyl-thiazolyl amine with butyl chloroformate, contrasting with the isothiocyanate-based methods for thioureas .

- Bioactivity : While thioureas and triazinanes exhibit antitumor and antiviral activities , the carbamate derivative’s activity remains speculative but may align with MMP inhibitory or anti-inflammatory roles observed in other thiazole carbamates .

Urea Derivatives with Piperazine-Thiazole Hybrids

Key Compounds :

- 1-(4-(4-((Piperazin-1-yl)methyl)thiazol-2-yl)phenyl)-3-arylureas (e.g., 11a–11o in ): Synthesized with yields of 83–89%, featuring piperazine-linked thiazole-urea hybrids. These compounds show antimicrobial and anti-inflammatory activities, with ESI-MS data confirming molecular weights (e.g., 534.1 [M+H]+ for 11d) .

Comparison with this compound :

- Functional Groups : The urea derivatives incorporate piperazine and hydrazinyl moieties, enhancing water solubility and hydrogen-bonding capacity compared to the butylcarbamate’s lipophilic chain.

- Biological Targets : Urea derivatives target enzymes like kinases or proteases , whereas carbamates (e.g., ) are often designed as MMP inhibitors or anti-inflammatory agents.

Tert-Butyl Carbamate Analogs

Key Compounds :

- tert-Butyl 4-bromothiazol-2-ylcarbamate (CAS 944804-88-0): A brominated analog with 83% structural similarity to the target compound, used as an intermediate in drug synthesis .

- tert-Butyl (4-(hydroxymethyl)thiazol-2-yl)carbamate (CAS 494769-44-7): Features a hydroxymethyl group, increasing polarity for improved aqueous solubility .

Comparison with this compound :

- Substituent Effects : The tert-butyl group in these analogs provides steric bulk and metabolic resistance, whereas the n-butyl chain in the target compound may enhance membrane permeability.

Comparative Data Table

Research Implications and Gaps

- Activity Prediction : The butylcarbamate derivative’s bioactivity may mirror the antitumor properties of benzothiazoles or the anti-inflammatory effects of thiazole carbamates , but empirical studies are needed.

- Synthetic Optimization : Methods from –3 (e.g., cyclization with formaldehyde) could be adapted to modify the carbamate’s substituents for enhanced efficacy.

- Pharmacokinetics : The n-butyl chain may improve blood-brain barrier penetration compared to tert-butyl or urea-based analogs, warranting ADME studies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(Thiazol-2-yl)phenyl butylcarbamate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of thiazole-containing carbamates often involves coupling thiazol-2-ylphenyl intermediates with butylcarbamate groups. For example, glacial acetic acid with sodium acetate (as a catalyst) under reflux has been used for analogous thiazole-amine derivatives, achieving ~70% yield . Key parameters include solvent choice (e.g., benzene vs. acetic acid), reaction time (4–6 hours), and temperature (heating conditions). Purity can be verified via GC (>97%) or HPLC .

Q. How should researchers characterize the structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- 1H/13C NMR to confirm substituent positions (e.g., thiazole protons at δ 7.2–8.0 ppm and carbamate carbonyl at ~155 ppm) .

- IR spectroscopy to identify carbamate C=O stretching (~1700 cm⁻¹) and thiazole C-S bonds (~690 cm⁻¹) .

- Elemental analysis to validate calculated vs. observed C, H, N, S content (e.g., ±0.3% deviation acceptable) .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

- Methodological Answer : Screen for antimicrobial or anticancer activity using:

- MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with concentrations ≤50 µg/mL .

- Cytotoxicity assays (e.g., MTT) on cancer cell lines (e.g., HeLa, MCF-7) to determine IC50 values . Include positive controls (e.g., doxorubicin) and validate results with triplicate experiments.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for thiazole-carbamate derivatives?

- Methodological Answer : Discrepancies may arise from assay conditions or impurity profiles. Address this by:

- Reproducing studies under standardized protocols (e.g., CLSI guidelines for antimicrobial tests) .

- Purifying compounds via column chromatography (silica gel, ethyl acetate/hexane eluent) and re-testing .

- Computational docking to compare binding affinities of pure vs. impure samples to target enzymes (e.g., β-tubulin for anticancer activity) .

Q. What strategies enhance the metabolic stability of this compound in in vivo studies?

- Methodological Answer : Modify the carbamate’s alkyl chain or thiazole substituents to reduce hydrolysis:

- Introduce fluorine at the phenyl ring (meta/para positions) to block cytochrome P450 oxidation .

- Replace butylcarbamate with tert-butyl or cyclopropylcarbamate for steric protection .

- Conduct microsomal stability assays (rat liver microsomes) to measure half-life improvements .

Q. How does the electronic nature of substituents on the thiazole ring affect the compound’s mechanism of action?

- Methodological Answer : Perform structure-activity relationship (SAR) studies:

- Synthesize analogs with electron-withdrawing (e.g., -NO2, -CF3) or donating (-OCH3) groups at the thiazole’s 4-position .

- Evaluate changes in binding to targets (e.g., EGFR kinase via SPR assays) and correlate with Hammett σ values .

- Use DFT calculations to map electron density distributions and predict reactive sites .

Data Analysis & Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response data in cytotoxicity studies?

- Methodological Answer : Use nonlinear regression models (e.g., log(inhibitor) vs. normalized response in GraphPad Prism) to calculate IC50 values. Validate with:

- Hill slopes (1.0–2.0 indicates cooperative binding) .

- ANOVA with post-hoc tests (e.g., Tukey’s) for comparing multiple analogs .

Q. How can researchers validate the specificity of this compound for a target enzyme?

- Methodological Answer : Combine kinetic assays (e.g., Michaelis-Menten plots with/without inhibitor) and competitive binding studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.